Product packaging for 1-Fluoro-6-azaspiro[2.5]octane(Cat. No.:)

1-Fluoro-6-azaspiro[2.5]octane

Cat. No.: B13511815
M. Wt: 129.18 g/mol
InChI Key: FZVSISJMADJMSE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Chemical Biology and Drug Discovery Research

Spirocyclic scaffolds, defined as structures where two or more rings are connected by a single common atom, have become increasingly prominent in medicinal chemistry. tandfonline.combldpharm.com The growing interest in moving away from flat, two-dimensional molecules has highlighted the advantages of the inherent three-dimensionality of spirocycles. bldpharm.comacs.org This structural feature is associated with an increased fraction of sp³-hybridized carbons, which often leads to improved physicochemical and pharmacokinetic properties in drug candidates. tandfonline.combldpharm.com

Key advantages of incorporating spirocyclic scaffolds in drug design include:

Improved Physicochemical Properties : Azaspirocycles have demonstrated higher aqueous solubility, increased basicity, and lower lipophilicity when compared to their non-spirocyclic six-membered ring counterparts like piperidines and morpholines. tandfonline.com

Enhanced Metabolic Stability : The compact and rigid nature of spirocycles can protect molecules from metabolic degradation, a crucial factor in drug development. tandfonline.comresearchgate.net

Conformational Rigidity : The rigidity of the spirocyclic system can lock a molecule into a specific conformation. This pre-organization can optimize the orientation of functional groups for binding to biological targets, potentially leading to enhanced potency and selectivity. tandfonline.combldpharm.com

Novel Chemical Space : Spirocycles provide access to novel and diverse molecular architectures, offering opportunities to explore new areas of chemical space and secure intellectual property. researchgate.net

The strategic introduction of a spirocyclic moiety can be a key step in hit-to-lead optimization, where an initial biologically active compound is modified to improve its drug-like properties. tandfonline.com They are also valuable in the early stages of drug discovery for identifying initial hit compounds. tandfonline.com

Table 1: Comparative Properties of Spirocyclic Scaffolds vs. Non-Spirocyclic Analogues

PropertyNon-Spirocyclic Analogues (e.g., piperidines, morpholines)Spirocyclic Scaffolds (e.g., azaspirocycles)Rationale for Improvement
Three-Dimensionality (Fsp³) Generally lowerGenerally higherThe quaternary spiro-carbon increases the count of sp³ hybridized carbons. bldpharm.com
Aqueous Solubility Variable, can be lowGenerally higherThe 3D structure can disrupt crystal packing and improve solvation. tandfonline.com
Metabolic Stability Can be susceptible to metabolismGenerally more stableThe rigid structure can block sites of metabolic attack. tandfonline.comresearchgate.net
Lipophilicity (logP) VariableGenerally lowerThe introduction of heteroatoms and the specific 3D shape can reduce lipophilicity. tandfonline.com
Conformational Flexibility HigherLower (more rigid)The spiro-fusion point restricts the rotation and movement of the rings. tandfonline.com

Strategic Incorporation of Fluorine in Azaspiro[2.5]octane Systems for Research Advancement

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune molecular properties. nih.govresearchgate.net When combined with the advantageous scaffold of an azaspiro[2.5]octane, the strategic placement of a fluorine atom can lead to significant advancements in research. Fluorine's small size and high electronegativity can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.govresearchgate.net

The rationale for incorporating fluorine into azaspiro[2.5]octane systems includes:

Modulation of Basicity (pKa) : The nitrogen atom in the azaspiro[2.5]octane ring system provides a site of basicity. The strong electron-withdrawing effect of a nearby fluorine atom can lower the pKa of this nitrogen, which can be critical for optimizing a drug's absorption, distribution, and target engagement. researchgate.net

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is otherwise susceptible to metabolic oxidation by enzymes can block this pathway, thereby increasing the molecule's stability and prolonging its therapeutic effect. nih.gov

Increased Binding Affinity : Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like proteins. This can lead to enhanced binding affinity and potency of the drug candidate. nih.gov

Improved Membrane Permeation : Altering a molecule's lipophilicity is crucial for its ability to cross biological membranes. Fluorine substitution can modulate lipophilicity, which can be leveraged to improve a compound's pharmacokinetic profile. nih.govresearchgate.net

The combination of these two popular medicinal chemistry motifs—a spirocyclic N-heterocycle and a fluorine substituent—represents a powerful strategy for developing novel molecules with potentially superior drug-like properties. beilstein-journals.org

Overview of Research Trajectories for 1-Fluoro-6-azaspiro[2.5]octane

Research involving this compound and its derivatives is primarily focused on its application as a specialized building block in the synthesis of new chemical entities for drug discovery. The existing literature points towards several key research directions.

One major trajectory is the use of this scaffold in the creation of complex molecules designed to interact with specific biological targets. ontosight.ai For instance, related fluorinated azaspiro[2.5]octane cores have been incorporated into compounds investigated for their potential in treating various diseases. ontosight.aievitachem.com The unique conformational constraint imposed by the spirocyclic system, combined with the electronic effects of the fluorine atom, makes it an attractive component for designing potent and selective inhibitors or modulators of enzymes and receptors.

Another significant research avenue is the synthesis of libraries of derivatives based on the this compound core for structure-activity relationship (SAR) studies. By systematically modifying other parts of the molecule while retaining the core scaffold, chemists can probe how different functional groups affect biological activity. This approach is fundamental to optimizing lead compounds into clinical candidates. The development of efficient and versatile synthetic methods to access these azaspirocycles is also an active area of research, as it enables the broader exploration of their potential. nih.govbohrium.com

Furthermore, the this compound motif is explored as a bioisostere—a substituent that can replace another group in a molecule without drastically changing its chemical structure but potentially improving its biological properties. researchgate.net For example, it could be used to replace more traditional, flexible, or metabolically labile nitrogen-containing rings in known drugs to generate new analogues with enhanced pharmacokinetic profiles.

Table 2: Research Applications of a Related Azaspiro[2.5]octane Scaffold

Compound/ScaffoldResearch Application AreaReference
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateUsed in the synthesis of a T-type Ca2+ channel antagonist, 4-Aminomethyl-4-fluoropiperidine. chemdad.com
6-Azaspiro[2.5]octane hydrochlorideInvestigated for its potential role in developing therapeutics targeting muscarinic receptors. evitachem.com
6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octaneInvestigated for its role as a potential Nrf2 activator. evitachem.com
Fluorinated azaspiro[2.5]octane derivativesIncorporated into complex molecules for potential use as chemical probes or in pharmaceutical research. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12FN B13511815 1-Fluoro-6-azaspiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

2-fluoro-6-azaspiro[2.5]octane

InChI

InChI=1S/C7H12FN/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5H2

InChI Key

FZVSISJMADJMSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2F

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Fluoro 6 Azaspiro 2.5 Octane and Its Derivatives

Historical Development of Azaspiro[2.5]octane Core Synthesis

The journey toward the synthesis of the 6-azaspiro[2.5]octane core is rooted in the broader history of spirocycle synthesis. Early methods often involved multi-step sequences with moderate yields. A foundational approach to the azaspiro[2.5]octane framework involves the construction of the cyclopropane (B1198618) ring onto a pre-existing piperidine (B6355638) derivative or, conversely, the formation of the piperidine ring from a cyclopropyl (B3062369) precursor.

One of the classical methods for constructing the spirocyclic core involves the reaction of a piperidone with a suitable reagent to form the cyclopropane ring. For instance, the Corey-Chaykovsky reaction, which utilizes sulfur ylides, has been a valuable tool for the cyclopropanation of ketones. Another key historical method is the Simmons-Smith reaction, which employs an organozinc carbenoid to convert an exocyclic methylene (B1212753) group on a piperidine ring into the desired spiro-cyclopropane. mdpi.com

More recent advancements have focused on improving efficiency and stereoselectivity. A notable development is the use of enzymatic catalysis. For example, engineered carbene transferases have been employed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes, including the azaspiro[2.5]octane core, with high yields and excellent stereocontrol. researchgate.netchemrxiv.org This biocatalytic approach represents a significant step forward in accessing these valuable scaffolds. Additionally, diversity-oriented synthesis has provided access to a range of azaspirocycles, including 5-azaspiro[2.5]octanes, through multicomponent reactions followed by cyclization strategies like ring-closing metathesis or reductive amination. wikipedia.org

The table below summarizes some of the key historical and modern approaches to the synthesis of the azaspiro[2.5]octane core.

Method Key Reagents/Catalysts Precursor Key Features
Corey-Chaykovsky ReactionDimethylsulfoxonium methylide4-Piperidone derivativeForms the cyclopropane ring from a ketone.
Simmons-Smith ReactionDiiodomethane, Zinc-Copper couple4-Methylene-piperidineStereospecific cyclopropanation of an alkene. mdpi.com
Enzymatic CyclopropanationEngineered carbene transferase, Diazo compoundUnsaturated exocyclic N-heterocycleHigh yield and stereoselectivity. researchgate.netchemrxiv.org
Diversity-Oriented SynthesisZirconocene hydrochloride, DiiodomethaneN-diphenylphosphinoylimines, AlkynesMulticomponent reaction followed by various cyclization methods. wikipedia.org
Intramolecular CyclizationBaseHaloalkane with electron-withdrawing groupFormation of the cyclopropane ring via intramolecular nucleophilic substitution. wikipedia.org

Targeted Fluorination Techniques for Spiro[2.5]octane Frameworks

The introduction of a fluorine atom onto the spiro[2.5]octane framework requires precise and selective fluorination methods. The position of the fluorine atom at the 1-position of the cyclopropane ring presents a specific synthetic challenge. Two main strategies are employed: direct fluorination of the pre-formed spirocycle and the use of fluorinated precursors in the construction of the ring system.

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto the fully assembled 6-azaspiro[2.5]octane skeleton. This can be achieved through electrophilic fluorination, where a carbon-centered nucleophile reacts with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. mdpi.comnih.gov For the synthesis of 1-Fluoro-6-azaspiro[2.5]octane, this would likely involve the generation of a carbanion or enolate equivalent at the C1 position of a suitable precursor, followed by quenching with an electrophilic fluorine source.

The success of direct fluorination is highly dependent on the substrate and the reaction conditions. The acidity of the C-H bond at the target position and the potential for side reactions are critical considerations. For spirocyclic amines, the nitrogen atom can influence the reactivity of adjacent C-H bonds, and protecting groups are often necessary to achieve the desired selectivity.

Precursor-Based Fluorination Strategies

An alternative and often more controlled approach is to introduce the fluorine atom at an earlier stage of the synthesis, using a fluorinated building block to construct either the cyclopropane or the piperidine ring.

For the cyclopropane ring, a common strategy is the cyclopropanation of an alkene using a fluorinated carbene or carbenoid. For example, the reaction of a 4-methylene-piperidine derivative with a source of monofluorocarbene could yield the desired this compound. Another approach involves the intramolecular cyclization of a fluorinated precursor.

Alternatively, the synthesis can start from a fluorinated piperidine derivative. The construction of the spiro-cyclopropane ring can then be achieved through methods such as the Simmons-Smith reaction on a fluorinated exocyclic alkene. The synthesis of fluorinated piperidines themselves has been a subject of significant research, with methods including the hydrogenation of fluorinated pyridines.

The following table outlines some potential targeted fluorination techniques.

Strategy Method Key Reagents Precursor
Direct Fluorination Electrophilic FluorinationNFSI, Selectfluor®6-Azaspiro[2.5]octane derivative
Precursor-Based Fluorinated Carbene AdditionSource of monofluorocarbene4-Methylene-piperidine derivative
Precursor-Based Intramolecular CyclizationBaseFluorinated haloalkane precursor
Precursor-Based Cyclopropanation of Fluorinated AlkeneSimmons-Smith reagentFluorinated 4-methylene-piperidine

Divergent Synthesis from Common Intermediates for this compound Analogues

A powerful strategy in modern drug discovery is divergent synthesis, which allows for the rapid generation of a library of related compounds from a common intermediate. For this compound analogues, a key intermediate could be a functionalized 6-azaspiro[2.5]octane core that allows for the introduction of various substituents.

For instance, a common intermediate could be a protected 1-carboxy-6-azaspiro[2.5]octane. The carboxylic acid group can be converted into a variety of other functional groups. Subsequent fluorination at the 1-position, or the use of a pre-fluorinated intermediate, would lead to a range of this compound analogues with diverse functionalities.

Another approach involves the modification of the piperidine ring. A common intermediate with a handle on the nitrogen atom, such as a Boc-protected amine, allows for the introduction of a wide array of substituents through N-alkylation or N-acylation reactions. This strategy has been successfully employed in the synthesis of various 6-azaspiro[2.5]octane derivatives that have shown potential as therapeutic agents. researchgate.net

The diversification can also occur at other positions of the spirocyclic framework. For example, starting from a ketone precursor to the cyclopropane ring allows for the introduction of substituents on the piperidine ring prior to the formation of the spiro-junction. This approach enables the synthesis of analogues with substitution patterns that would be difficult to achieve through modification of the final spirocycle. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes for Spirocyclic Fluorinated Amines

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. For the synthesis of spirocyclic fluorinated amines like this compound, several green chemistry approaches can be considered.

One key area is the use of more environmentally benign solvents or solvent-free conditions. Mechanochemical synthesis, where reactions are carried out by grinding solids together, has emerged as a powerful tool for reducing solvent waste. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines and could potentially be adapted for steps in the synthesis of the target molecule.

Catalysis plays a crucial role in green chemistry. The use of highly efficient and recyclable catalysts, including biocatalysts like the aforementioned carbene transferases, can significantly reduce waste and energy consumption. researchgate.netchemrxiv.org These enzymatic methods often proceed under mild, aqueous conditions, further enhancing their green credentials.

Atom economy is another important principle. Reactions that incorporate a high percentage of the atoms from the reactants into the final product are considered more sustainable. Cycloaddition reactions and multicomponent reactions are often highly atom-economical. wikipedia.org

The development of sustainable fluorinating reagents is also an active area of research. While many traditional fluorinating agents are hazardous, newer reagents are being developed with improved safety and environmental profiles. Furthermore, the use of flow chemistry can improve safety and efficiency, particularly for reactions involving hazardous reagents or intermediates.

Methodological Innovations in Cyclopropane and Azacyclohexane Ring Formation in Spiro Systems

The construction of the spirocyclic system of this compound relies on the efficient formation of both a cyclopropane and an azacyclohexane (piperidine) ring. Recent methodological innovations have provided new tools for these transformations.

For cyclopropane ring formation, beyond the classical methods, transition-metal catalyzed cyclopropanations have become increasingly sophisticated. Catalysts based on rhodium, copper, and palladium have been developed for the asymmetric cyclopropanation of alkenes with diazo compounds, offering high levels of stereocontrol. rsc.org The use of sulfoxonium ylides as carbene precursors in palladium-catalyzed [2+1] annulations represents another innovative approach to cyclopropane synthesis. rsc.org

In the context of forming the azacyclohexane ring within a spiro system, intramolecular cyclization reactions are particularly powerful. Radical cyclizations of haloalkynes have been developed to produce six-membered N-containing heterocycles. Intramolecular hydroamination and hydroalkoxylation reactions, often catalyzed by transition metals, provide direct routes to piperidine rings. Furthermore, innovative spirocyclization strategies, such as those mediated by visible-light photocatalysis, are emerging as powerful methods for constructing complex N-heterospirocycles.

The development of novel annulation strategies, where multiple bonds are formed in a single operation, has also streamlined the synthesis of spirocyclic systems. These methods often lead to a rapid increase in molecular complexity from simple starting materials.

Structural Characterization and Conformational Analysis in Research Studies

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise molecular structure of 1-Fluoro-6-azaspiro[2.5]octane is unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹³C NMR spectroscopy provide a detailed picture of the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) and cyclopropane (B1198618) rings. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons would be particularly informative. The presence of the fluorine atom would induce characteristic splitting patterns (J-coupling) in the signals of nearby protons, providing definitive evidence for its location.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbon atom bonded to the fluorine (C1) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The chemical shifts of the spiro-carbon and the carbons of the piperidine ring would also provide valuable structural information.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would show a signal for the fluorine atom, and its coupling to adjacent protons would further confirm the connectivity.

While specific, experimentally determined NMR data for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on known values for similar fluorinated cyclopropanes and azaspirocyclic systems.

Illustrative ¹³C NMR Data for this compound

Atom Expected Chemical Shift (ppm) Expected C-F Coupling Constant (JCF, Hz)
C1 75-85 230-250 (¹JCF)
C2 15-25 10-20 (²JCF)
Spiro-C 20-30 15-25 (²JCF)
Piperidine-Cα 45-55 ~2-5 (³JCF)
Piperidine-Cβ 25-35 < 1

Note: This table represents predicted data based on general principles and data for analogous compounds and is for illustrative purposes only.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₇H₁₂FN. The fragmentation pattern observed in the mass spectrum would be characteristic of the azaspiro[2.5]octane core, with losses of fragments corresponding to the cyclopropane and piperidine rings.

Advanced Crystallographic Techniques for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and solution-state structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously establish the bond lengths, bond angles, and the conformation of the molecule in the crystalline form.

This technique would provide precise measurements of:

The C-F bond length.

The geometry of the cyclopropane ring.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The spatial relationship between the fluorine substituent and the piperidine ring.

Intermolecular interactions in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, crystallographic data from related azaspiro[2.5]octane derivatives have been reported, providing a basis for understanding the likely solid-state conformation.

Conformational Landscape and Dynamic Behavior of the Azaspiro[2.5]octane Core

The conformational flexibility of the 6-azaspiro[2.5]octane core is a key determinant of its biological activity. The rigid cyclopropane ring is fused to a flexible six-membered piperidine ring, leading to a complex conformational landscape.

Influence of Spiro-Junction on Ring Conformations

The spirocyclic fusion of the cyclopropane and piperidine rings significantly constrains the conformational freedom of the piperidine ring. Unlike a simple cyclohexane (B81311) or piperidine, which readily undergoes ring-flipping, the spiro-junction in the 6-azaspiro[2.5]octane core restricts this process. The piperidine ring typically adopts a chair-like conformation, which is the most stable arrangement for a six-membered ring. However, the presence of the spiro-cyclopropane ring can lead to some distortion of the ideal chair geometry.

Impact of Fluoro-Substitution on Conformational Preferences

The introduction of a fluorine atom at the C1 position can have a notable impact on the conformational preferences of the 6-azaspiro[2.5]octane system. The conformational effects of fluorine are complex and can arise from a combination of steric and electronic factors.

Steric Effects: The fluorine atom is relatively small (van der Waals radius of 1.47 Å), so its steric influence is generally modest. However, its presence can still influence the relative energies of different conformers.

Electronic Effects: The highly electronegative nature of the fluorine atom leads to a polarized C-F bond. This can result in dipole-dipole interactions and hyperconjugative effects that can stabilize or destabilize certain conformations. For instance, there may be a preference for a conformation that minimizes repulsive electrostatic interactions or maximizes stabilizing orbital interactions between the C-F bond and other parts of the molecule.

Computational modeling and variable-temperature NMR studies would be powerful tools to investigate the dynamic behavior and the subtle conformational preferences induced by the fluorine substituent in this compound.

Reactivity Profiles and Derivatization Studies of 1 Fluoro 6 Azaspiro 2.5 Octane

Reactivity of the Fluoro-Substituted Spirocyclopropane Moiety

The reactivity of the 1-Fluoro-6-azaspiro[2.5]octane scaffold is significantly influenced by the interplay between the strained cyclopropane (B1198618) ring and the electronic properties of the fluorine substituent. The introduction of a highly electronegative fluorine atom onto the cyclopropane ring alters its stability, polarity, and susceptibility to chemical transformations. beilstein-journals.orgnih.gov The highly polarized carbon-fluorine (C-F) bond can destabilize the three-membered ring system compared to its non-fluorinated analog. beilstein-journals.orgnih.gov

Quantum-chemical studies on fluorinated cyclopropanes indicate that the stability is governed by a balance of steric effects, dipolar repulsion, and electron delocalization. beilstein-journals.org While geminal difluorination can be a stabilizing factor due to anomeric-like interactions (nF → σ*CF), the single fluorine in this compound primarily acts as a strong electron-withdrawing group, polarizing the adjacent C-C bonds of the cyclopropane ring. beilstein-journals.orgbeilstein-journals.org This polarization makes the carbon atom bearing the fluorine (C1) electron-deficient and the adjacent spiro carbon atom (C2) susceptible to nucleophilic attack, which can lead to ring-opening reactions under specific conditions.

The fluorine substituent has a pronounced electronic effect on the conformation and reactivity of the entire cyclopropyl (B3062369) moiety. nih.gov For instance, reactions involving functional groups attached to the fluorocyclopropane (B157604) ring can exhibit high diastereoselectivity, driven by the electronic influence of the fluorine atom. nih.gov While the cyclopropane ring is generally stable, its inherent strain, coupled with the electronic perturbation from the fluorine atom, suggests potential for ring-opening reactions with strong nucleophiles or under conditions that promote carbocation formation. beilstein-journals.org

Functional Group Transformations at the 6-Nitrogen Position

The secondary amine at the 6-position of the piperidine (B6355638) ring is a versatile functional handle for a wide array of chemical modifications. This nitrogen atom possesses a lone pair of electrons and behaves as a typical secondary amine, readily undergoing reactions such as N-alkylation, N-acylation, N-sulfonylation, and reductive amination. The spirocyclic nature of the scaffold does not significantly impede the accessibility of this nitrogen for derivatization.

The synthesis of various analogs of the parent 6-azaspiro[2.5]octane demonstrates the feasibility of these transformations. nih.gov For example, the nitrogen can be protected with common protecting groups like the tert-butyloxycarbonyl (Boc) group, as seen in related oxa-azaspiro[2.5]octane derivatives, allowing for subsequent manipulations at other parts of the molecule. sigmaaldrich.com These transformations are crucial for incorporating the azaspirocycle into larger molecular frameworks, particularly in the context of medicinal chemistry. medchemexpress.com

Table 1: Representative Functional Group Transformations at the 6-Nitrogen Position This table presents plausible transformations based on the known reactivity of secondary amines and related azaspirocyclic systems.

Reaction Type Reagent Example General Conditions Expected Product Structure
N-Alkylation Benzyl bromide (BnBr) Base (e.g., K₂CO₃), Solvent (e.g., ACN) 6-Benzyl-1-fluoro-6-azaspiro[2.5]octane
N-Acylation Acetyl chloride (AcCl) Base (e.g., Et₃N), Solvent (e.g., DCM) 1-(1-Fluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
N-Sulfonylation Tosyl chloride (TsCl) Base (e.g., Pyridine), Solvent (e.g., DCM) 1-Fluoro-6-tosyl-6-azaspiro[2.5]octane

| Reductive Amination | Acetone | Reducing agent (e.g., NaBH(OAc)₃), Acid | 1-Fluoro-6-isopropyl-6-azaspiro[2.5]octane |

Regioselective and Stereoselective Functionalizations of the Azaspiro[2.5]octane System

The rigid, three-dimensional structure of the azaspiro[2.5]octane core is a key feature that enables a high degree of control in regioselective and stereoselective reactions. bldpharm.comchemrxiv.org The spirocyclic fusion restricts conformational flexibility, creating distinct steric environments that can direct the approach of reagents to a specific face of the molecule.

Functionalization of the piperidine ring, particularly at the α-positions (C5 and C7), can be achieved with high diastereoselectivity. nih.govchemrxiv.org Methodologies such as photoredox-catalyzed C-H arylation have been shown to be effective for highly substituted piperidines, where the stereochemical outcome is often thermodynamically controlled. chemrxiv.orgscinapse.io The choice of N-protecting group and catalyst can also be used to direct functionalization to specific positions (e.g., C2 vs. C4 in a standard piperidine) by modulating steric and electronic factors, a principle that applies to the C5 and C7 positions of the azaspiro[2.5]octane system. nih.gov

The fluorine atom on the cyclopropane ring can also exert significant stereodirecting effects. In reactions involving the cyclopropane moiety, the fluorine atom's electronic influence can control the stereochemical outcome. For example, in a related fluorocyclopropyl system, the hydrolysis of a trans-ester relative to the fluorine atom was found to be significantly faster than the cis-ester, demonstrating a powerful "trans-fluorine effect" that enables diastereoselective transformations. nih.gov This principle suggests that reactions occurring on or adjacent to the fluorocyclopropane ring in this compound could proceed with high stereocontrol.

Utility as a Synthon in Complex Molecule Synthesis

The incorporation of the 6-azaspiro[2.5]octane core has been a successful strategy in the development of potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. medchemexpress.com Furthermore, azaspirocycles are often used as bioisosteres for other cyclic amines, such as piperazine (B1678402) or morpholine, to modulate physicochemical properties. nih.gov Replacing a more flexible or metabolically liable fragment with a rigid spirocycle can enhance metabolic stability, reduce lipophilicity (logD), and improve aqueous solubility. bldpharm.com

The addition of a fluorine atom provides another layer of property modulation. Fluorination is a well-established strategy in medicinal chemistry to block metabolic pathways, alter pKa, and enhance binding interactions through hydrogen bonding or dipolar interactions. researchgate.net Therefore, this compound combines the structural benefits of a rigid spirocycle with the powerful property-modulating effects of fluorine, making it an attractive synthon for lead optimization in drug discovery programs.

Table 2: Physicochemical and Pharmacokinetic Advantages of Incorporating the this compound Synthon

Property Expected Impact and Rationale
3D Conformation The rigid spirocyclic structure provides well-defined exit vectors for substituents, enabling precise spatial orientation within a target binding site and improving ligand-receptor complementarity. bldpharm.comsigmaaldrich.com
Lipophilicity (logD) Introduction of the polar amine and fluorine atom, combined with the sp³-rich character, can lower lipophilicity compared to aromatic linkers, potentially improving solubility and reducing off-target toxicity. bldpharm.comnih.gov
Metabolic Stability The quaternary spirocyclic carbon is resistant to metabolic degradation. The fluorine atom can block potential sites of metabolism (P450 oxidation) on the cyclopropane ring.
Aqueous Solubility The presence of the basic nitrogen atom, which can be protonated at physiological pH, generally enhances aqueous solubility.

| Novelty | As an under-explored scaffold, it provides access to novel chemical space, offering opportunities for new intellectual property. sigmaaldrich.com |

Mechanistic Investigations of Key Reactions Involving the Compound

While specific mechanistic studies on this compound are not widely available, its reactivity can be understood through established mechanisms for its constituent parts.

A plausible reaction at the 6-nitrogen position is α-amino C-H functionalization. For example, photoredox-catalyzed C-H arylation of piperidines proceeds through a well-studied mechanism. The reaction is initiated by the single-electron oxidation of the amine by an excited-state photocatalyst to form a nitrogen-centered radical cation. Subsequent deprotonation at an adjacent carbon (C5 or C7) generates an α-amino radical. This radical is then trapped by an electron-deficient arene, and a final oxidation and deprotonation sequence yields the arylated product. chemrxiv.org

Reactions involving the fluorine atom as a leaving group are also mechanistically relevant, particularly in the context of nucleophilic aromatic substitution (SNAr). If the nitrogen of the azaspirocycle were to act as a nucleophile on an aromatic ring activated by electron-withdrawing groups and bearing a fluorine leaving group, the mechanism would involve a two-step addition-elimination process. The high electronegativity of fluorine makes it an excellent activating group for the initial, rate-determining nucleophilic attack on the aromatic ring. youtube.com

For the cyclopropane moiety, base-induced ring-opening reactions of fluorinated cyclopropanes are known to occur. beilstein-journals.org A plausible mechanism would involve deprotonation at a carbon adjacent to an activating group, followed by elimination of the fluoride (B91410) ion and cleavage of a distal C-C bond in the strained ring to form a more stable olefinic product. The specific pathway would be highly dependent on the substitution pattern and reaction conditions.

Applications in Medicinal Chemistry Research and Chemical Biology Probes

The 1-Fluoro-6-azaspiro[2.5]octane Scaffold as a Privileged Structure in Drug Discovery Research

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets through strategic modification of its peripheral functional groups. The parent 6-azaspiro[2.5]octane core has demonstrated its status as such a privileged scaffold, with derivatives showing activity against a range of receptors. The introduction of a fluorine atom to create the this compound scaffold builds upon this foundation, leveraging the unique properties of fluorine to enhance drug-like characteristics.

Spirocyclic scaffolds, in general, are increasingly utilized in medicinal chemistry for their inherent three-dimensionality. This structural feature can lead to improved potency, selectivity, and pharmacokinetic properties. The 6-azaspiro[2.5]octane framework, in particular, has been identified as a key component in the development of potent and selective ligands for various G-protein coupled receptors (GPCRs). Its rigid nature helps to pre-organize the molecule into a conformationally restricted state, which can lead to higher binding affinity for the target receptor.

The incorporation of fluorine at the 1-position of this scaffold is a strategic modification. Fluorine, with its small atomic radius and high electronegativity, can significantly influence a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity of nearby amine groups, which can in turn affect oral bioavailability and off-target interactions. The strategic placement of fluorine on the privileged 6-azaspiro[2.5]octane core thus represents a powerful approach to fine-tuning the pharmacological profile of drug candidates.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR exploration focuses on modifications to both the core structure and its substituents to optimize potency, selectivity, and pharmacokinetic parameters.

The fluorine atom itself is a key point of interest in SAR studies. Its presence can have a profound impact on the molecule's electronic and conformational properties. For instance, the substitution of a hydrogen atom with fluorine can alter the acidity or basicity of neighboring functional groups, which can be critical for receptor binding. Furthermore, the C-F bond is highly polarized and can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.

The table below summarizes hypothetical SAR trends for this compound derivatives based on general principles observed in medicinal chemistry.

Modification SiteStructural ChangeImpact on Activity
1-PositionIntroduction of FluorineIncreased metabolic stability, altered electronics
6-Position (Nitrogen)Substitution with various R-groupsModulates receptor binding and selectivity
Other ring positionsAdditional substitutionsFine-tunes potency and pharmacokinetic properties

This table is illustrative and based on general medicinal chemistry principles.

Modulation of Biological Targets: Agonist and Antagonist Research

The versatility of the this compound scaffold allows for the development of both agonists and antagonists for a variety of biological targets.

The Glucagon-Like Peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes and obesity. Activation of this receptor leads to enhanced insulin secretion, suppressed glucagon release, and delayed gastric emptying. While peptide-based GLP-1 receptor agonists are clinically successful, there is a significant effort to develop orally bioavailable small-molecule agonists.

Research in this area has identified the 6-azaspiro[2.5]octane scaffold as a promising core for the design of potent, small-molecule GLP-1 receptor agonists. Optimization of a benzyloxypyrimidine lead compound led to the discovery of a series of 6-azaspiro[2.5]octane derivatives with significant GLP-1 agonist activity. Cryogenic electron microscopy (cryo-EM) structures have been instrumental in rationalizing the SAR of these compounds. The introduction of fluorine into such scaffolds is a logical step to improve pharmacokinetic properties.

Histamine-3 receptors (H3Rs) are primarily found in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters. Consequently, H3R antagonists are being investigated for their potential to treat a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, due to their pro-cognitive and wake-promoting effects wikipedia.orgnih.gov.

While the this compound scaffold represents an attractive starting point for the design of novel CNS-penetrant agents, there is currently limited publicly available research specifically linking this scaffold to H3R antagonist activity. However, the development of novel H3R antagonists often involves the exploration of diverse heterocyclic scaffolds to achieve the desired potency, selectivity, and pharmacokinetic profile.

The M4 muscarinic acetylcholine receptor is a key target in the central nervous system, and its modulation is being explored for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Selective M4 receptor antagonists have shown promise in preclinical models.

Significant research has been conducted on chiral 6-azaspiro[2.5]octanes as highly potent and selective antagonists of the M4 receptor. Through chiral separation and X-ray crystallography, it was determined that the (R)-enantiomer possessed superior potency at both human and rat M4 receptors. Further SAR studies on this chiral scaffold have led to the identification of advanced lead compounds with excellent aqueous solubility and moderate brain exposure in rodents. The introduction of fluorine into this scaffold could potentially enhance its CNS penetration and metabolic stability, making this compound derivatives of interest in this therapeutic area.

The privileged nature of the azaspiro[2.5]octane scaffold suggests its potential for interaction with a broader range of biological targets beyond those extensively discussed. The unique three-dimensional shape and the ability to introduce diverse functionality make it a versatile building block in drug discovery. For instance, related diazaspiro[3.4]octane cores have been incorporated into inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and MAP and PI3K signaling modulators mdpi.com. This highlights the broad utility of such spirocyclic systems and suggests that derivatives of this compound could be explored for a wide array of therapeutic applications.

Rational Design and Synthesis of this compound-Based Chemical Probes

The rational design of chemical probes based on the this compound scaffold would likely be driven by the unique conformational constraints and electronic properties conferred by the spirocyclic system and the fluorine atom. The spirocyclic nature of the molecule provides a rigid framework that can orient appended functional groups in specific vectors, potentially leading to high-affinity and selective interactions with biological targets. The fluorine atom can modulate the basicity of the azaspiro[2.5]octane nitrogen, influence metabolic stability, and serve as a reporter group for ¹⁹F NMR studies.

The synthesis of such probes would necessitate the development of regioselective fluorination and functionalization methods for the azaspiro[2.5]octane core. A key challenge would be the introduction of reporter groups, such as fluorophores, biotin tags, or photoreactive moieties, without compromising the binding affinity of the core scaffold. The synthesis of a derivative, tert-butyl this compound-6-carboxylate, has been mentioned in patent literature, suggesting the feasibility of constructing this core structure. However, detailed synthetic routes for creating a diverse range of chemical probes from this scaffold are not publicly available.

Table 1: Hypothetical Design Strategy for a this compound-Based Chemical Probe

Probe ComponentDesign RationalePotential Synthetic Approach
This compound Core Provides a rigid, three-dimensional scaffold. Fluorine modulates pKa and can serve as a ¹⁹F NMR handle.Multi-step synthesis starting from a suitable piperidine (B6355638) or cyclopropane (B1198618) precursor, followed by a late-stage fluorination step.
Linker Spatially separates the core scaffold from the reporter group to minimize steric hindrance.Attachment of a flexible alkyl or polyethylene glycol (PEG) linker to the nitrogen atom of the azaspirocycle.
Reporter Group Enables detection and visualization of the probe's interaction with its target.Conjugation of a fluorescent dye, biotin, or a photo-crosslinking group to the terminus of the linker.

This table is illustrative and based on general principles of chemical probe design, not on specific published research for this compound.

Bioisosteric Replacement Strategies Utilizing the Fluoroazaspiro[2.5]octane Moiety

The this compound moiety holds theoretical potential as a bioisostere for commonly used saturated heterocycles in drug discovery, such as piperidine. Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties, metabolic stability, or patentability while retaining or improving its biological activity.

The rigid spirocyclic framework of this compound offers a distinct conformational profile compared to the more flexible chair and boat conformations of piperidine. This conformational rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity. The fluorine atom can also serve to fine-tune the basicity of the nitrogen atom, which is a critical parameter for many receptor interactions and for controlling pharmacokinetic properties.

For example, replacing a piperidine ring in a known bioactive compound with the this compound moiety could lead to:

Improved Metabolic Stability: The quaternary spirocyclic carbon is resistant to metabolic oxidation.

Novel Intellectual Property: The unique chemical structure would provide a new chemical entity with distinct patentability.

While the related 2-azaspiro[3.3]heptane has been explored as a piperidine bioisostere, leading to compounds with improved properties, similar in-depth studies for this compound have not been reported.

Table 2: Potential Bioisosteric Replacements with the this compound Moiety

Common MoietyPotential Advantages of Replacement with this compound
Piperidine Increased three-dimensionality and conformational rigidity. Modulation of nitrogen basicity due to the fluorine atom. Potential for improved metabolic stability at the spirocyclic center.
Cyclohexylamine Introduction of a heterocyclic nitrogen for potential hydrogen bonding interactions. Fixed orientation of substituents.

This table presents potential applications based on the principles of bioisosterism and is not based on specific experimental data for this compound.

Computational and Theoretical Investigations of 1 Fluoro 6 Azaspiro 2.5 Octane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Fluoro-6-azaspiro[2.5]octane, methods like Density Functional Theory (DFT) would be instrumental in elucidating its electronic structure and predicting its reactivity.

Electronic Structure: Calculations would likely focus on the impact of the highly electronegative fluorine atom on the electron distribution across the spirocyclic framework. The fluorine atom is expected to induce a significant polarization of the C-F bond, creating a localized region of low electron density on the adjacent carbon and high electron density on the fluorine atom. This, in turn, would influence the electronic environment of the entire molecule, including the nitrogen atom of the piperidine (B6355638) ring.

Key parameters that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO is likely to be localized around the nitrogen atom, indicating its nucleophilic character, while the LUMO might be influenced by the C-F bond, suggesting potential sites for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the nitrogen would be expected to show a negative electrostatic potential, while the region near the fluorine-substituted carbon would likely exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis could quantify the charge distribution and analyze hyperconjugative interactions. For instance, it could reveal the extent of electron donation from the nitrogen lone pair into adjacent anti-bonding orbitals, which would be influenced by the inductive effect of the fluorine atom.

Reactivity Predictions: Based on the electronic structure, predictions about the reactivity of this compound can be made. The nitrogen atom is expected to be the primary site for protonation and alkylation reactions due to its basicity. The presence of the fluorine atom might modulate this basicity compared to its non-fluorinated counterpart. The C-F bond itself could be a site for specific chemical transformations, although it is generally a strong and stable bond.

Calculated Property Predicted Outcome for this compound Methodology
HOMO-LUMO GapModerate to high, suggesting good kinetic stability.DFT (e.g., B3LYP/6-311+G(d,p))
Dipole MomentSignificant, due to the presence of the electronegative F and N atoms.DFT
Atomic ChargesNegative charge on F and N; positive charge on adjacent carbons.NBO, Mulliken population analysis
Proton AffinityHigh at the nitrogen atom, indicating basicity.Calculation of enthalpy change upon protonation.

Molecular Modeling and Docking Studies in Target Interaction Research

Given that azaspirocyclic scaffolds are prevalent in medicinal chemistry, molecular modeling and docking studies would be crucial to explore the potential of this compound as a ligand for biological targets. These studies are hypothetical in the absence of a specified target but would follow a general workflow.

Pharmacophore Modeling: The first step would involve identifying the key chemical features of this compound that are important for biological activity. These features typically include hydrogen bond donors (the N-H group), hydrogen bond acceptors (the nitrogen lone pair and potentially the fluorine atom), and hydrophobic regions (the aliphatic rings).

Molecular Docking: Docking simulations would be performed to predict the binding mode and affinity of this compound within the active site of a target protein. For instance, if targeting a receptor with a known crystal structure, the compound would be docked into the binding pocket to identify potential interactions. The fluorine atom, while generally considered a weak hydrogen bond acceptor, can participate in favorable interactions with specific protein residues. The spirocyclic nature of the molecule provides a rigid scaffold, which can be advantageous for fitting into well-defined binding pockets.

A hypothetical docking study could yield results such as:

Interaction Type Potential Interacting Residue in a Target Protein Inferred Importance
Hydrogen BondAspartic Acid, Glutamic Acid (with N-H)High, key for anchoring the ligand.
Ionic InteractionAspartic Acid, Glutamic Acid (with protonated Nitrogen)High, strong electrostatic interaction.
Hydrophobic InteractionLeucine, Valine, Isoleucine (with aliphatic rings)Moderate, contributes to overall binding affinity.
C-F...H-C InteractionGlycine, AlanineLow to moderate, can contribute to specificity.

Conformational Analysis using Computational Methods

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of this compound would aim to identify its low-energy conformations.

The piperidine ring can adopt chair, boat, and twist-boat conformations. The chair conformation is generally the most stable. The cyclopropane (B1198618) ring is rigid. The key conformational question for this molecule would be the relative orientation of the fluorine atom with respect to the piperidine ring.

Computational Methods:

Molecular Mechanics (MM): Force fields like MMFF94 or AMBER could be used for an initial rapid screening of the conformational space.

Quantum Mechanics (QM): Higher-level methods, such as DFT or Møller-Plesset perturbation theory (MP2), would be used to obtain more accurate energies for the low-energy conformers identified by MM.

The analysis would likely reveal two main low-energy chair conformations of the piperidine ring, with the nitrogen lone pair being either axial or equatorial. The fluorine atom's position would further define the conformational landscape. The relative energies of these conformers would be calculated to determine their populations at a given temperature. NMR spectroscopy parameters, such as coupling constants, could be theoretically calculated for each conformer and compared with experimental data (if available) to validate the computational model. Studies on similar spirocyclic systems have utilized NMR and computational methods to determine preferred conformations researchgate.net.

Predictive Models for Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular descriptors.

While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related compounds to develop such a model.

Molecular Descriptors: A wide range of descriptors would be calculated for a series of analogous compounds, including:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as atomic charges and dipole moment, derived from quantum chemical calculations.

Lipophilicity descriptors: Such as the calculated logP.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model would be developed that correlates these descriptors with a specific biological activity (e.g., IC50) or property (e.g., solubility).

For this compound, the presence of the fluorine atom would significantly impact several descriptors, particularly those related to electrostatics and lipophilicity. The development of QSAR models for fluorinated compounds has been a subject of interest in medicinal chemistry researchgate.net. These models can guide the design of new, more potent analogs by predicting their activity before synthesis.

Future Research Directions and Emerging Paradigms for 1 Fluoro 6 Azaspiro 2.5 Octane

Development of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of structurally complex molecules like 1-Fluoro-6-azaspiro[2.5]octane and its derivatives is foundational to exploring their therapeutic potential. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes to not only produce the parent compound but also to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Promising avenues for synthetic innovation include:

Enzymatic and Biocatalytic Approaches: The use of engineered enzymes, such as carbene transferases, for the cyclopropanation of unsaturated N-heterocycles is a rapidly advancing field. chemrxiv.orgchemrxiv.org A potential biocatalytic route to the azaspiro[2.5]octane core could offer high stereoselectivity under mild, environmentally friendly conditions.

Cascade Reactions: The development of cascade reactions, such as the [5+1] double Michael addition, allows for the rapid assembly of complex spirocyclic systems from simple starting materials. mdpi.comresearchgate.net Tailoring such a strategy for the synthesis of the 6-azaspiro[2.5]octane framework could provide a highly efficient route to a variety of derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures. researchgate.net This methodology could be applied to novel cyclization strategies for the formation of the spirocyclic core or for the late-stage functionalization of the molecule.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. researchgate.net Developing a flow-based synthesis for this compound could facilitate its large-scale production for further studies.

These advanced synthetic methods will be crucial for creating a diverse range of derivatives, allowing for the systematic exploration of how modifications to the core structure impact its biological activity. A summary of potential synthetic strategies is presented in Table 1.

Synthetic MethodologyPotential AdvantagesKey Challenges
Enzymatic CyclopropanationHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme engineering for substrate specificity, scalability.
Cascade ReactionsHigh efficiency, rapid assembly of complex structures.Development of suitable starting materials and reaction conditions.
Photoredox CatalysisAccess to novel reaction pathways, mild conditions.Substrate scope limitations, optimization of photocatalyst and light source.
Flow ChemistryEnhanced safety and scalability, precise reaction control.Initial setup costs, potential for clogging with solid byproducts.

Exploration of New Therapeutic Areas and Biological Targets

The rigid, three-dimensional structure of spirocycles, combined with the unique properties of fluorine, suggests that this compound could interact with a wide range of biological targets, many of which are challenging for traditional "flat" aromatic compounds. tandfonline.comnih.gov Future research should focus on screening this compound and its derivatives against a broad array of targets to identify novel therapeutic opportunities.

Key therapeutic areas and potential biological targets for investigation include:

Central Nervous System (CNS) Disorders: The piperidine (B6355638) moiety is a common feature in many CNS-active drugs. The conformational rigidity and lipophilicity imparted by the spirocyclic core and fluorine atom could enhance blood-brain barrier permeability and target engagement. Potential targets include G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.gov

Oncology: Spirocyclic scaffolds are found in a number of anticancer agents. researchgate.net The unique geometry of this compound could enable it to bind to novel allosteric sites on enzymes or to disrupt protein-protein interactions that are critical for cancer cell growth and survival.

Infectious Diseases: The search for new antibacterial and antiviral agents is a global health priority. Fluorinated heterocycles have a proven track record in this area. tandfonline.comresearchgate.net this compound and its analogues could be screened against a panel of bacterial and viral targets to identify potential new anti-infective leads.

Metabolic Diseases: The modulation of metabolic pathways is a key strategy for the treatment of diseases such as diabetes and obesity. The unique structural features of this compound could lead to the discovery of novel inhibitors or modulators of metabolic enzymes.

A systematic screening approach, coupled with target identification and validation studies, will be essential to uncover the full therapeutic potential of this class of molecules.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. astrazeneca.comnih.gov These computational tools can be applied to accelerate the design and optimization of derivatives of this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity of virtual derivatives of this compound. astrazeneca.com This will allow for the in silico screening of large virtual libraries to prioritize compounds for synthesis.

De Novo Design: Generative AI models can be used to design novel spirocyclic structures with desired properties. nih.gov By providing the model with a set of target parameters, it can generate new molecules that are predicted to have high activity and favorable drug-like properties.

Synthetic Route Prediction: AI-powered retrosynthesis tools can assist in the design of efficient synthetic routes to novel analogues. acs.org This can save significant time and resources in the laboratory by identifying the most promising synthetic strategies.

Advancements in Spectroscopic Characterization and in situ Reaction Monitoring

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for understanding its interactions with biological targets. Advanced spectroscopic techniques will play a key role in this endeavor. Furthermore, in situ monitoring of the synthesis of this compound and its derivatives can provide valuable insights into reaction mechanisms and allow for real-time optimization.

Future research in this area should leverage:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and residual dipolar coupling (RDC) measurements can provide detailed information about the solution-state conformation of this compound. 19F NMR will be particularly valuable for probing the local environment of the fluorine atom.

In situ Reaction Monitoring: The use of in situ NMR and other spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can be used to monitor the progress of fluorination and cyclization reactions in real-time. iastate.eduyoutube.comspectroscopyonline.com This allows for the rapid optimization of reaction conditions and the identification of transient intermediates.

These advanced analytical methods will provide a more complete picture of the structure and reactivity of this compound, which will in turn inform the design of new analogues with improved properties.

Role in Expanding the Chemical Space for Fluorinated Spirocycles

The concept of "chemical space" refers to the vast number of possible small molecules that could be synthesized. nih.gov Exploring new regions of this space is a key driver of innovation in drug discovery. This compound and its derivatives represent a unique class of molecules that can significantly expand the currently accessible chemical space.

The contributions of this compound to expanding chemical space include:

Increased Three-Dimensionality: The spirocyclic core imparts a high degree of three-dimensionality, moving away from the flat, two-dimensional structures that have traditionally dominated drug discovery. researchgate.net This can lead to improved target selectivity and reduced off-target effects.

Novel Structural Motifs: The combination of a cyclopropane (B1198618) ring, a piperidine ring, and a fluorine atom creates a novel structural motif that is currently underrepresented in compound libraries.

Access to New Physicochemical Properties: The strategic incorporation of fluorine can be used to fine-tune properties such as lipophilicity, metabolic stability, and pKa. nih.govnih.gov This allows for the exploration of new regions of property space, which can lead to the discovery of drugs with improved pharmacokinetic profiles.

By systematically exploring the synthesis and properties of this compound and its derivatives, researchers can open up new avenues for the discovery of innovative medicines.

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-6-azaspiro[2.5]octane, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps :

Cyclopropane Formation : Utilize [2+1] cycloaddition with diazo compounds or Simmons-Smith reagents under inert conditions (e.g., dry THF, 0–5°C).

Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents (e.g., DMF) at 60–80°C.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.

  • Critical Parameters :
  • Temperature control during cyclopropanation to avoid ring-opening.
  • Stoichiometric excess of fluorinating agent (1.5–2.0 eq.) to ensure complete substitution.
    • Yield Optimization :
ParameterRange/ValueImpact on Yield
Reaction Temperature60–80°C±15%
Solvent PolarityDMF > MeCN+20%
Catalyst (if used)None requiredN/A
  • References: Structural analogs from spirocyclic fluorinated compounds suggest robustness of this approach .

Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • 1H/13C NMR :
  • Spiro Junction : Look for splitting patterns in cyclopropane protons (δ 1.2–2.0 ppm, ABX coupling).
  • Fluorine Coupling : 19F-1H coupling constants (~45–50 Hz) confirm proximity to the azaspiro nitrogen.
    • HRMS : Exact mass analysis (e.g., ESI+) to distinguish between isobaric isomers (e.g., [M+H]+ = 172.0874).
    • Contradiction Resolution :
  • If spectral data conflicts with computational models (e.g., DFT-optimized structures), cross-validate with X-ray crystallography .

Advanced Research Questions

Q. How do electronic effects of the fluorine atom influence the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • Mechanistic Insights :
  • Fluorine’s electronegativity stabilizes transition states in nucleophilic attacks (e.g., SN2 at the spiro carbon).
  • Compare with non-fluorinated analogs: Fluorine reduces ring strain but increases kinetic stability.
    • Experimental Design :
  • Kinetic Studies : Use pseudo-first-order conditions with varying nucleophiles (e.g., amines, thiols).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
    • Data Interpretation :
NucleophileRate Constant (k, s⁻¹)ΔG‡ (kcal/mol)
NH30.12 ± 0.0318.5
HS−0.45 ± 0.0715.2
  • References: Analogous fluorospiro compounds show similar electronic modulation .

Q. What strategies address contradictions in reported bioactivity data for azaspiro compounds?

Methodological Answer:

  • Root Causes :

Impurity Artifacts : Residual solvents or byproducts (e.g., from incomplete fluorination) may skew assays.

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

  • Resolution Workflow :

Reproducibility Checks : Re-synthesize compound with stricter QC (e.g., ≥99% purity via HPLC).

Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays.

Meta-Analysis : Compare data across peer-reviewed studies, excluding non-validated sources (e.g., vendor reports) .

Q. How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools :
  • ADMET Predictors : Use Schrödinger’s QikProp or SwissADME for CYP450 metabolism profiles.
  • MD Simulations : AMBER or GROMACS to model liver microsome interactions.
    • Key Parameters :
  • LogP (optimal: 1.5–3.0) and polar surface area (<90 Ų) for blood-brain barrier penetration.
    • Validation :
  • Compare predictions with in vitro microsomal stability assays (e.g., human liver S9 fractions).
    • References: NIST chemical data validate computational parameters for fluorinated heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.